6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane
Overview
Description
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane belongs to a class of macrocyclic compounds with potential applications in various fields of chemistry due to their unique structural and chemical properties. These compounds are characterized by their large ring size and the presence of multiple ether and nitrogen atoms.
Synthesis Analysis
The synthesis of related macrocyclic compounds typically involves complex organic reactions. For example, Amadei et al. (1999) reported the synthesis of a similar compound, 6-amino-6-(4-aminobenzyl)-1,4,8,11-tetra-azacyclotetradecane, highlighting the intricate steps and conditions required for such syntheses (Amadei et al., 1999).
Molecular Structure Analysis
These macrocycles often exhibit complex molecular structures. For instance, the crystal structure of 1,8-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-4,11-dibenzyl-1,4,8,11-tetraazacyclotetradecane, as studied by Leiva et al. (2017), demonstrates the intricate arrangement of atoms and the stabilization through hydrogen bonding, which is a common feature in such molecules (Leiva et al., 2017).
Chemical Reactions and Properties
These compounds are known to form complexes with various metals, as indicated by Basok et al. (2005), who studied the crystal structures of dibenzyl-tetraoxa-diazacyclooctadecane complexes. The ability to form such complexes is crucial for their application in fields like catalysis and material science (Basok et al., 2005).
Physical Properties Analysis
The physical properties of these macrocycles, such as solubility, melting point, and crystallinity, depend on their specific structure and substituents. The research by Hitchcock et al. (1980) on the properties of a related macrocycle provides insights into how the structural components influence these physical properties (Hitchcock et al., 1980).
Scientific Research Applications
Chelation and Metal Complex Formation
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane and its derivatives are frequently used in the formation of metal complexes due to their ability to act as chelating agents. For instance, the synthesis of a bifunctional chelating agent using an azamacrocyclic ligand, derived from a similar macrocyclic structure, has been reported. This agent is used as a radionuclide carrier in cancer chemotherapy, highlighting its significance in medicinal chemistry (Moreau et al., 1997). Furthermore, studies on the synthesis and X-ray crystal structures of iron(II) and manganese(II) complexes using unsubstituted and benzyl substituted cross-bridged tetraazamacrocycles provide insights into the ligands' enforced geometry on the metals, which is crucial for understanding their catalytic activities and stability (Hubin et al., 2003).
Ligand Synthesis and Structural Analysis
The compound also plays a pivotal role in the synthesis of new ligands and the structural analysis of their complexes. For example, the synthesis of 6-amino-6-(4-aminobenzyl)-1,4,8,11-tetra-azacyclotetradecane, a new pentadentate polyamine ligand, has been reported, along with the crystal structure of its Co(III) complex, showcasing the compound's relevance in enhancing our understanding of molecular geometry and coordination chemistry (Amadei et al., 1999).
Electrochemical Studies and Ion Interaction
Electrospray mass spectrometry (ESMS) studies have utilized crown ethers and tetraazamacrocycles, like 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, to investigate interactions between various metal ions, providing valuable insights into the stoichiometry of complex formation and the influence of structural factors like cavity size and flexibility on ion binding (Colton et al., 1995).
Crown Ether Derivatives and Selectivity Enhancement
The compound's derivatives have been studied for their selectivity in ion binding, particularly focusing on enhancing selectivity for certain ions like Li+ against Na+ and K+. This research is crucial for developing more efficient ion-selective electrodes and sensors (Kimura et al., 1986).
Proton-driven Self-assembly and Logic Gates
In the realm of supramolecular chemistry, proton-driven self-assembled systems based on cyclam-cored dendrimers have been explored. These systems demonstrate complex behaviors such as the formation of adducts and their potential application in constructing molecular logic gates, highlighting the role of such macrocyclic compounds in the development of smart materials and molecular devices (Bergamini et al., 2004).
Safety And Hazards
properties
IUPAC Name |
6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUFHBMXZLDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399929 | |
Record name | Lithium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane | |
CAS RN |
106868-21-7 | |
Record name | Lithium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.